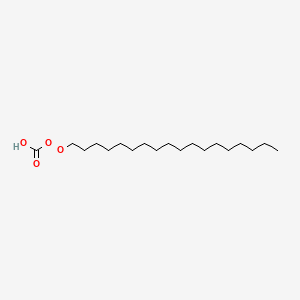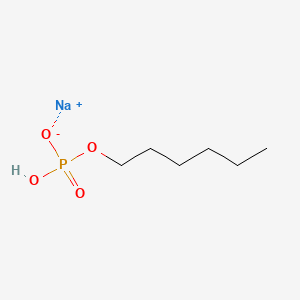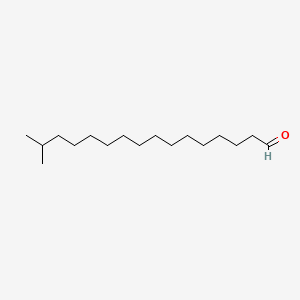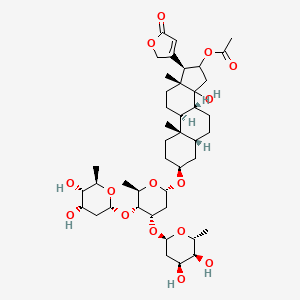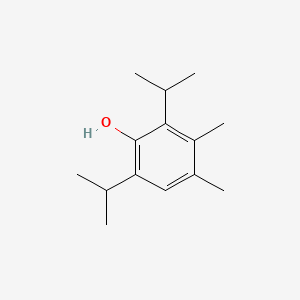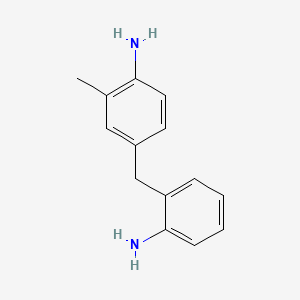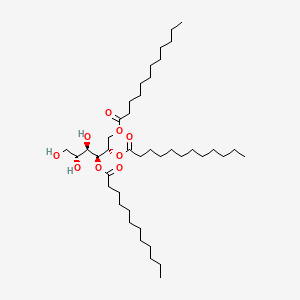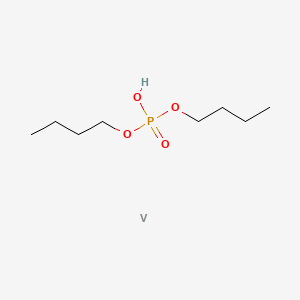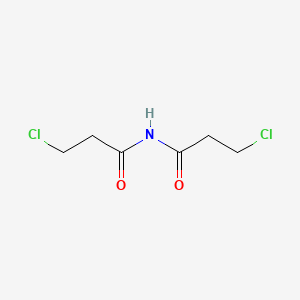
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is a chemical compound with the molecular formula C6H9Cl2NO2 It is characterized by the presence of two chlorine atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- typically involves the reaction of 3-chloropropionyl chloride with 3-chloropropanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Reduction: Formation of primary amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules .
Biology
In biological research, this compound can be used to study the effects of chlorinated amides on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances .
Medicine
In medicinal chemistry, derivatives of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionamide: Similar in structure but lacks the additional chlorine atom on the amide group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxy group on the phenyl ring, which alters its chemical properties.
3-Chloro-N-(3-hydroxyphenyl)propanamide: Features a hydroxyl group, which can participate in hydrogen bonding and affect solubility.
Uniqueness
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
CAS No. |
40645-89-4 |
|---|---|
Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
3-chloro-N-(3-chloropropanoyl)propanamide |
InChI |
InChI=1S/C6H9Cl2NO2/c7-3-1-5(10)9-6(11)2-4-8/h1-4H2,(H,9,10,11) |
InChI Key |
AEDGUGLDMPHFDW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)NC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


